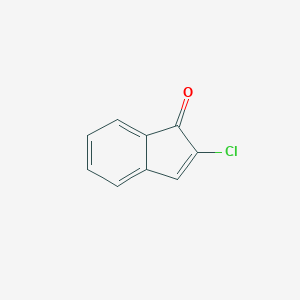
2-Chloro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-1-one, chloro- is a chemical compound that belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring The chloro- derivative of 1H-Inden-1-one is characterized by the presence of a chlorine atom attached to the indenone structure
Méthodes De Préparation
The synthesis of 1H-Inden-1-one, chloro- can be achieved through several methods. One common approach involves the chlorination of 1H-Inden-1-one using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial production methods for 1H-Inden-1-one, chloro- often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The starting materials, such as 1H-Inden-1-one and chlorine gas, are fed into the reactor, and the reaction is carefully controlled to optimize the production of the desired chloro- derivative.
Analyse Des Réactions Chimiques
1H-Inden-1-one, chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding hydrocarbon derivatives.
Substitution: The chlorine atom in 1H-Inden-1-one, chloro- can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce hydrocarbons.
Applications De Recherche Scientifique
1H-Inden-1-one, chloro- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Inden-1-one, chloro- depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antibacterial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact molecular pathways involved can vary based on the specific biological context and the nature of the target organism or cell.
Comparaison Avec Des Composés Similaires
1H-Inden-1-one, chloro- can be compared with other similar compounds, such as:
1H-Inden-1-one: The parent compound without the chlorine atom. It has similar structural features but different reactivity and applications.
2,3-Dihydro-1H-Inden-1-one: A reduced form of 1H-Inden-1-one with a saturated cyclopentanone ring.
5-Chloro-1-Indanone: Another chloro- derivative with the chlorine atom positioned differently on the indenone structure.
The uniqueness of 1H-Inden-1-one, chloro- lies in its specific substitution pattern and the resulting chemical and biological properties
Propriétés
Numéro CAS |
119870-84-7 |
|---|---|
Formule moléculaire |
C9H5ClO |
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
2-chloroinden-1-one |
InChI |
InChI=1S/C9H5ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-5H |
Clé InChI |
ODYQVLAPGKKVFS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C2=O)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C2=O)Cl |
Key on ui other cas no. |
176597-89-0 |
Synonymes |
1H-Inden-1-one, 2-chloro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















